molecular formula C15H24Cl2NO4P B1668517 CGP52432 CAS No. 139667-74-6

CGP52432

Cat. No.: B1668517
CAS No.: 139667-74-6
M. Wt: 384.2 g/mol
InChI Key: GJZVQXWEIYRHBE-UHFFFAOYSA-N
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Description

CGP 52432 is a potent and selective antagonist of the gamma-aminobutyric acid type B (GABA B) receptor. It is known for its high affinity and specificity, making it a valuable tool in neuroscience research. The compound has the chemical name 3-[(3,4-Dichlorophenyl)methyl]amino]propyl (diethoxymethyl)phosphinic acid and a molecular weight of 384.24 g/mol .

Scientific Research Applications

CGP 52432 has a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology. It is used to study the role of GABA B receptors in various physiological and pathological processes. Some key applications include:

Mechanism of Action

Target of Action

The primary target of 3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid, also known as CGP52432, is the GABA B receptors . These receptors are a type of G protein-coupled receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound acts as a potent antagonist of GABA B receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, this compound binds to the GABA B receptors and blocks its function, preventing the normal action of GABA .

Biochemical Pathways

By inhibiting the GABA B receptors, this compound affects the neurotransmission mediated by GABA . This can lead to an increase in excitatory neurotransmission, as GABA normally acts to inhibit neuronal firing. This compound also participates in inhibiting the overflow of glycine in the hippocampus .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption and distribution in the body. The compound is typically stored under desiccating conditions at +4°C .

Result of Action

The antagonistic action of this compound on GABA B receptors can have various effects depending on the context. For instance, it has been used to study the onset of status epilepticus in mice, and for voltage-clamp recording in mice neurons . The inhibition of GABA B receptor-mediated neurotransmission can lead to increased neuronal excitability, which may be relevant in conditions such as epilepsy.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the solubility and stability of the compound . Furthermore, the presence of other substances, such as other neurotransmitters or drugs, can also influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGP 52432 involves multiple steps, starting with the preparation of the intermediate compounds.

Industrial Production Methods

While specific industrial production methods for CGP 52432 are not widely documented, the synthesis typically follows the same principles as laboratory synthesis, with optimizations for scale-up and efficiency. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

CGP 52432 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the dichlorophenyl and phosphinic acid groups. These reactions can be catalyzed by various reagents under controlled conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving CGP 52432 include strong bases like sodium hydroxide and potassium carbonate, as well as solvents like dimethyl sulfoxide (DMSO) and methanol. The reactions are typically carried out under inert atmospheres to prevent oxidation .

Major Products

The major products formed from the reactions of CGP 52432 depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can lead to the formation of various substituted derivatives of CGP 52432 .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24Cl2NO4P/c1-3-21-15(22-4-2)23(19,20)9-5-8-18-11-12-6-7-13(16)14(17)10-12/h6-7,10,15,18H,3-5,8-9,11H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZVQXWEIYRHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(OCC)P(=O)(CCCNCC1=CC(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161147
Record name CGP 52432
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139667-74-6
Record name Cgp 52432
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139667746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP 52432
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGP-52432
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZH667RFW5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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